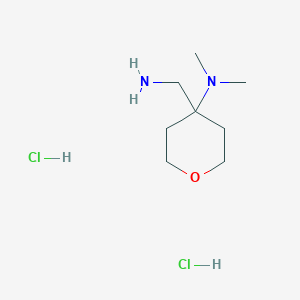

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride

Description

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride (CAS: 1158792-81-4) is a bicyclic amine derivative with the molecular formula C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol . Its structure comprises a tetrahydropyran (THP) ring substituted at the 4-position with an aminomethyl group, where the nitrogen is further dimethylated. The dihydrochloride salt form enhances its stability and solubility in aqueous environments. The compound requires storage under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent degradation .

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethyloxan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-9)3-5-11-6-4-8;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROXNONTUJYWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound is classified as corrosive and an irritant, necessitating careful handling in laboratory settings .

Medicinal Chemistry

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride has been investigated for its potential therapeutic applications. Its amine functional groups allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. Its structure allows for the introduction of functional groups that can be further modified.

Example: Synthesis of Novel Compounds

In synthetic chemistry, researchers have utilized 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine as a precursor for creating more complex molecules with potential biological activity.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Research Insight: Polymerization Studies

Studies have explored the use of this compound in polymerization reactions to create materials with specific mechanical and thermal properties. The incorporation of the tetrahydropyran structure enhances the stability and performance of the resulting polymers.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride

*Similarity scores from computational structural analysis (0–1 scale) .

Functional and Pharmacological Differences

Amine Position and Salt Form: The target compound’s 4-aminomethyl group and dihydrochloride salt distinguish it from positional isomers like (R)-tetrahydro-2H-pyran-3-amine hydrochloride, which has a lower molecular weight and monohydrochloride form . Neutral analogues (e.g., N-Methyltetrahydro-2H-pyran-4-amine) lack the hydrochloride salt, reducing solubility but increasing lipophilicity .

Substituent Effects: The N,N-dimethyl group in the target compound enhances steric bulk and electron-donating effects compared to mono-methyl or unsubstituted amines (e.g., [(Tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride) . This may influence receptor binding kinetics and metabolic stability.

Applications :

- The THP scaffold is common in CNS drugs due to its balanced lipophilicity and polarity. The target compound’s dimethylated amine may improve bioavailability over simpler analogues like tetrahydro-2H-pyran-4-amine hydrochloride .

- Derivatives with aromatic substitutions (e.g., N-phenyltetrahydro-2H-pyran-4-amine hydrochloride) show higher logP values, favoring peripheral rather than CNS targets .

Biological Activity

4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a specific structure that includes a tetrahydropyran ring. The compound's SMILES representation is C1COCCC1(CN)N, which indicates the presence of amine functional groups that may contribute to its biological interactions .

Biological Activity Overview

Research into the biological activities of this compound is still emerging. However, preliminary studies suggest several areas of potential activity:

- Antimicrobial Activity : Some derivatives of tetrahydropyran compounds have shown antimicrobial properties, which could be extrapolated to this compound. The presence of amino groups typically enhances interaction with microbial cell walls or membranes.

- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.

- Neuroprotective Effects : Certain tetrahydropyran derivatives are under investigation for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

1. Antimicrobial Activity

In a study examining the efficacy of tetrahydropyran derivatives against bacterial strains, compounds similar to 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives, indicating potent antimicrobial activity .

2. Cytotoxicity Studies

Research involving cytotoxicity assays on various cancer cell lines revealed that tetrahydropyran-based compounds could induce apoptosis in HeLa cells at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, suggesting that these compounds might trigger apoptotic pathways .

3. Neuroprotective Potential

A recent study investigated the neuroprotective effects of tetrahydropyran derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to oxidative stress .

Data Table: Summary of Biological Activities

Preparation Methods

Step 1: Synthesis of 4-Hydrazinotetrahydropyran Intermediate

In the first step, a 4-substituted tetrahydropyran compound (general formula C₈H₁₅X , where X = Cl, OMs, or other leaving groups) reacts with hydrazine in a polar solvent such as ethanol or water. The reaction proceeds under reflux (50–100°C) for 6–24 hours, achieving yields of 70–85%. For example, 4-chloro-2-methyltetrahydropyran reacts with anhydrous hydrazine in ethanol to form 4-hydrazino-2-methyltetrahydropyran hydrochloride with 81% yield after recrystallization.

Step 2: Catalytic Dehydrogenation to the Aminomethyl Derivative

The 4-hydrazinotetrahydropyran intermediate undergoes decomposition in the presence of catalysts such as Raney nickel, palladium on carbon (Pd/C), or copper(I) oxide. Hydrogenation under 0.1–2 MPa H₂ at 65–75°C in ethanol or n-butyl alcohol is typical. For instance, using 5% Pd/C in ethanol at 75°C for 24 hours under hydrogen yields 72% of 4-aminotetrahydropyran. Subsequent treatment with hydrochloric acid converts the free amine to its dihydrochloride salt, isolated in 65% yield via concentration and recrystallization.

Table 1: Representative Catalytic Decomposition Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | Ethanol | 75 | 0.1 | 24 | 72 |

| Cu₂O | Ethanol | 65 | Ambient | 1 | 45 |

| Raney Ni | n-Butanol | 80 | 0.5 | 2 | 68 |

Acid-Mediated Salt Formation and Purification

The conversion of the free base to 4-(aminomethyl)-N,N-dimethyltetrahydropyran-4-amine dihydrochloride is critical for stabilizing the compound and enhancing its solubility. After catalytic dehydrogenation, the amine is treated with excess hydrochloric acid (typically 12 M HCl) in methanol or ethanol. The mixture is concentrated under reduced pressure, and the dihydrochloride salt precipitates upon cooling. Recrystallization from ethanol-toluene (1:2 v/v) yields a purity of ≥98% by gas chromatography.

Alternative Synthetic Routes and Modifications

Sulfonate Ester Intermediates

The patent discloses the use of 2-substituted tetrahydropyran-4-sulfonates (e.g., methanesulfonyl or p-toluenesulfonyl derivatives) as intermediates. These sulfonate esters undergo nucleophilic substitution with dimethylamine or ammonia, followed by hydrazine treatment and catalytic decomposition. For example, 2-methyltetrahydropyran-4-methanesulfonate reacts with dimethylamine in toluene at 60°C to form the corresponding amine, which is subsequently converted to the hydrazino intermediate.

Critical Analysis of Methodologies

Catalyst Efficiency and Selectivity

Palladium-based catalysts (Pd/C) exhibit superior performance compared to copper or nickel, achieving higher yields (72% vs. 45–68%) under milder conditions. This is attributed to Pd's ability to facilitate selective N–N bond cleavage in the hydrazino group without over-hydrogenation of the tetrahydropyran ring.

Solvent Effects

Ethanol and n-butyl alcohol are preferred solvents due to their compatibility with both hydrazine and hydrogenation catalysts. Ethanol’s polar aprotic nature enhances intermediate solubility, while n-butyl alcohol’s higher boiling point (117°C) allows reflux at elevated temperatures without degradation.

Purity Challenges

Residual catalysts (e.g., Pd, Ni) pose contamination risks. The patent addresses this by adding polyamines like pentaethylenehexamine post-reaction to chelate metal residues, followed by filtration and recrystallization.

Industrial Scalability and Optimization

The disclosed methods prioritize simplicity and cost-effectiveness:

-

Batch Reactor Compatibility : All steps are performed in standard glass-lined reactors, avoiding specialized equipment.

-

Recycling Opportunities : Solvents like ethanol and n-butyl alcohol are recoverable via distillation, reducing waste.

-

Yield Enhancements : Increasing hydrogen pressure to 2 MPa improves reaction rates and yields but requires high-pressure infrastructure .

Q & A

Q. How should researchers address discrepancies in reported biological activity of derivatives?

- Methodological Answer : Validate assays using standardized protocols (e.g., OECD guidelines) and cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization). Perform meta-analyses to identify confounding factors (e.g., cell line variability or impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.